2,2,2-trifluoro-N-[(1,2,3,4-tetrahydroisoquinolin-3-yl)methyl]acetamide hydrochloride
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Overview
Description
2,2,2-Trifluoro-N-[(1,2,3,4-tetrahydroisoquinolin-3-yl)methyl]acetamide hydrochloride is a chemical compound characterized by its trifluoromethyl group and its incorporation into a tetrahydroisoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-N-[(1,2,3,4-tetrahydroisoquinolin-3-yl)methyl]acetamide hydrochloride typically involves the following steps:
Formation of Tetrahydroisoquinoline: The starting material, tetrahydroisoquinoline, is synthesized through a Pictet-Spengler reaction, which involves the condensation of a benzaldehyde derivative with a primary amine.
Trifluoroacetylation: The tetrahydroisoquinoline is then reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the trifluoroacetamide with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and additional purification steps are employed to ensure the purity of the final product. Continuous flow reactors and automated systems are often used to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline core can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.
Reduction: Reduction is typically achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions often use strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of isoquinoline derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted trifluoromethyl compounds.
Scientific Research Applications
This compound has a range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,2,2-trifluoro-N-[(1,2,3,4-tetrahydroisoquinolin-3-yl)methyl]acetamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to its biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Trifluoroacetic Acid: Similar in having a trifluoromethyl group but lacks the tetrahydroisoquinoline structure.
Isoquinoline Derivatives: Similar in the isoquinoline core but without the trifluoromethyl group.
Other Trifluoromethylated Compounds: Various other compounds with trifluoromethyl groups used in different applications.
Uniqueness: The combination of the trifluoromethyl group and the tetrahydroisoquinoline structure makes this compound unique, providing it with distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(1,2,3,4-tetrahydroisoquinolin-3-ylmethyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O.ClH/c13-12(14,15)11(18)17-7-10-5-8-3-1-2-4-9(8)6-16-10;/h1-4,10,16H,5-7H2,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYOAYFXLATQPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CNC(=O)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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